

A Comparative Guide to the X-ray Crystallography of Simple Alkylsulfonamides

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Compound of Interest

Compound Name: *Pentane-1-sulfonamide*

Cat. No.: *B1279081*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the single-crystal X-ray crystallographic data for simple alkylsulfonamides, offering valuable structural insights for researchers in medicinal chemistry and materials science. The following sections present a summary of crystallographic parameters, detailed experimental protocols, and visualizations of the molecular structures and crystal packing.

Comparison of Crystallographic Data

The table below summarizes the key crystallographic parameters for methanesulfonamide and N-methylmethanesulfonamide, facilitating a direct comparison of their solid-state structures.

Parameter	Methanesulfonamide	N-Methylmethanesulfonamide ^[1]
CCDC Number	145935	185783 ^[1]
Chemical Formula	CH ₅ NO ₂ S	C ₂ H ₇ NO ₂ S ^[1]
Formula Weight	95.12	109.15 ^[1]
Crystal System	Orthorhombic	Monoclinic ^[1]
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /n ^[1]
Temperature (K)	150	150 ^[1]
a (Å)	5.063(1)	5.063(1) ^[1]
b (Å)	8.637(2)	8.637(2) ^[1]
c (Å)	9.096(2)	9.096(2) ^[1]
α (°)	90	90 ^[1]
β (°)	90	98.43(1) ^[1]
γ (°)	90	90 ^[1]
Volume (Å ³)	397.1(2)	397.1(2) ^[1]
Z	4	4 ^[1]
Calculated Density (Mg/m ³)	1.590	1.590 ^[1]
R-factor (%)	3.5	3.5 ^[1]

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of N-methylmethanesulfonamide are detailed below as a representative example for this class of compounds.

Synthesis and Crystallization of N-Methylmethanesulfonamide[1]

N-methylmethanesulfonamide was synthesized by the reaction of methanesulfonyl chloride with methylamine in a suitable solvent. The crude product was purified by distillation. Single crystals suitable for X-ray diffraction were obtained by in situ crystallization on the diffractometer. A small amount of the liquid sample was transferred into a glass capillary, which was then mounted on the goniometer head. The sample was cooled to 150 K, and a crystalline solid was grown from the melt.

X-ray Data Collection and Refinement[1]

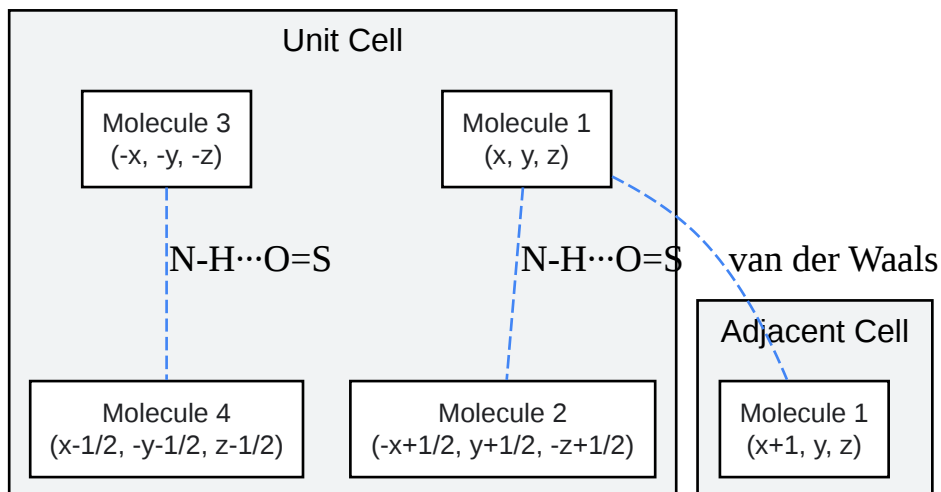
A single crystal of N-methylmethanesulfonamide with dimensions 0.30 x 0.20 x 0.20 mm was used for data collection on a Bruker SMART CCD area-detector diffractometer. The data were collected at 150 K using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A total of 2434 reflections were collected, of which 701 were unique. The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final R-factor was 3.5% for 655 observed reflections.

Molecular and Crystal Structure Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structure and crystal packing of N-methylmethanesulfonamide, providing a visual representation of the key structural features and intermolecular interactions.

Caption: Molecular structure of N-Methylmethanesulfonamide.

Crystal Packing of N-Methylmethanesulfonamide



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Caption: Simplified crystal packing diagram of N-methylmethanesulfonamide.

Note on Data Availability: While crystallographic data for methanesulfonamide and N-methylmethanesulfonamide are available, comprehensive crystallographic studies for other simple, unsubstituted alkylsulfonamides such as ethanesulfonamide and propanesulfonamide are not readily found in the crystallographic databases. Further experimental work is needed to fill this gap in the structural understanding of this fundamental class of organic compounds.

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References

- 1. researchgate.net [researchgate.net]
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